molecular formula C9H11ClN2OS B2367585 2-[(3-Chlorobenzyl)thio]acetohydrazide CAS No. 401639-40-5

2-[(3-Chlorobenzyl)thio]acetohydrazide

Cat. No.: B2367585
CAS No.: 401639-40-5
M. Wt: 230.71
InChI Key: RIDIBLZTBMHBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[(3-Chlorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-Chlorobenzyl)thio]acetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Chlorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It may also interact with proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

2-[(3-Chlorobenzyl)thio]acetohydrazide can be compared with other similar compounds, such as:

    2-[(4-Chlorobenzyl)thio]acetohydrazide: Similar structure but with a chlorine atom at the 4-position instead of the 3-position.

    2-[(3-Bromobenzyl)thio]acetohydrazide: Similar structure but with a bromine atom instead of chlorine.

    2-[(3-Methylbenzyl)thio]acetohydrazide: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-8-3-1-2-7(4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDIBLZTBMHBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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